molecular formula C9H7NO2 B12330203 1H-Indole-3-carboxaldehyde, 7-hydroxy-

1H-Indole-3-carboxaldehyde, 7-hydroxy-

Cat. No.: B12330203
M. Wt: 161.16 g/mol
InChI Key: VZXREJYDXYFEJI-UHFFFAOYSA-N
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Description

7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as L-proline or Amberlite IRA-400 Cl resin can be used to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE involves its interaction with various molecular targets. It can act as an electrophile in biochemical reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Uniqueness: 7-HYDROXY-1H-INDOLE-3-CARBALDEHYDE is unique due to its specific functional groups, which allow for diverse chemical reactions and applications. Its hydroxyl and aldehyde groups provide versatility in synthetic chemistry, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

7-hydroxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H7NO2/c11-5-6-4-10-9-7(6)2-1-3-8(9)12/h1-5,10,12H

InChI Key

VZXREJYDXYFEJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2C=O

Origin of Product

United States

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